REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:2].[N-:13]=[N+:14]=[N-:15].[Na+].[Cl-].[NH4+]>>[N:2]1[NH:13][N:14]=[N:15][C:1]=1[C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:1.2,3.4|
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Name
|
|
Quantity
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54 g
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Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
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23.4 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
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19.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Type
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CUSTOM
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Details
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After the reaction mixture had been stirred on the steam bath for 20 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
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DISSOLUTION
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Details
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the residue dissolved in water (200 ml)
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Type
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FILTRATION
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Details
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The solution was filtered
|
Type
|
TEMPERATURE
|
Details
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cooled in ice
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
N=1NN=NC1C1=C(C(=O)OC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |